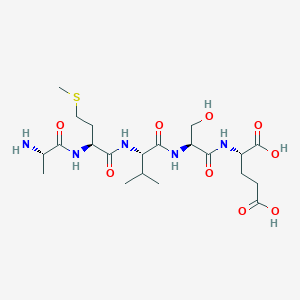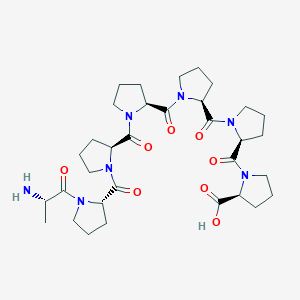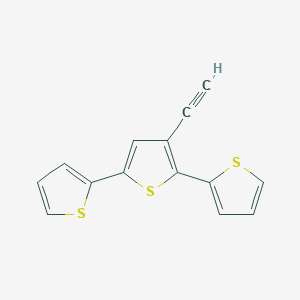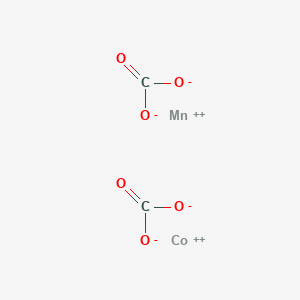![molecular formula C14H24NP B14244919 4-[(Di-tert-butylphosphanyl)methyl]pyridine CAS No. 494199-73-4](/img/structure/B14244919.png)
4-[(Di-tert-butylphosphanyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Di-tert-butylphosphanyl)methyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a di-tert-butylphosphanyl group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to stabilize various metal centers, making it valuable in catalysis and other chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(Di-tert-butylphosphanyl)methyl]pyridine can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine with di-tert-butylphosphine. The reaction is carried out in methanol at 45°C for two days. After cooling to room temperature, triethylamine is added to the mixture, resulting in the formation of a white precipitate. The product is then purified using column chromatography with silica gel and chloroform as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Di-tert-butylphosphanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(Di-tert-butylphosphanyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are essential in catalysis and material science.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of 4-[(Di-tert-butylphosphanyl)methyl]pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: Similar structure but with two phosphanyl groups.
2,6-Di-tert-butyl-4-methylpyridine: Lacks the phosphanyl group but has similar steric properties.
4,4’-Di-tert-butylbiphenyl: Contains biphenyl instead of pyridine but has similar bulky substituents.
Uniqueness
4-[(Di-tert-butylphosphanyl)methyl]pyridine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity compared to its analogs .
Propriétés
Numéro CAS |
494199-73-4 |
|---|---|
Formule moléculaire |
C14H24NP |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
ditert-butyl(pyridin-4-ylmethyl)phosphane |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-7-9-15-10-8-12/h7-10H,11H2,1-6H3 |
Clé InChI |
ZSAFLKYOWMSVMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CC1=CC=NC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)


![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)

![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)


![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)


